

# Quantitative Data for Interpretation and Quality Control

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## Compound of Interest

Compound Name: *Colistin b*  
Cat. No.: B044532

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Accurate interpretation of MIC values and rigorous quality control are paramount for reliable colistin susceptibility testing.

## Clinical Breakpoints

Clinical breakpoints for colistin are used to categorize an isolate as susceptible, intermediate, or resistant. It is important to note that CLSI does not have a "susceptible" breakpoint for colistin, instead categorizing isolates with an MIC of  $\leq 2$   $\mu\text{g}/\text{mL}$  as "intermediate" to reflect the limited clinical efficacy and the need for careful consideration of its use.

Table 1: CLSI and EUCAST Colistin MIC Breakpoints ( $\mu\text{g}/\text{mL}$ )

Organism Group	CLSI Breakpoints	EUCAST Breakpoints
I	R	
Enterobacterales	$\leq 2$	$\geq 4$
<i>Pseudomonas aeruginosa</i>	$\leq 2$	$\geq 4$
<i>Acinetobacter</i> spp.	$\leq 2$	$\geq 4$

- S = Susceptible; I = Intermediate; R = Resistant
- Data sourced from CLSI and EUCAST guidelines.

## Quality Control (QC) Ranges

The use of well-characterized QC strains is essential to ensure the accuracy and reproducibility of colistin susceptibility testing.

Table 2: Quality Control Strains and Acceptable MIC Ranges ( $\mu\text{g/mL}$ ) for Broth Microdilution

Quality Control Strain	CLSI MIC Range ( $\mu\text{g/mL}$ )	EUCAST MIC Range ( $\mu\text{g/mL}$ )
Escherichia coliATCC® 25922™	0.25 - 2	0.25 - 2
Pseudomonas aeruginosaATCC® 27853™	0.5 - 4	0.5 - 4
Escherichia coliNCTC 13846 (mcr-1 positive)	Not specified by CLSI	Target: 4 (Occasional: 2 or 8)

- Data sourced from CLSI and EUCAST guidelines.

## Alternative Methodologies

While BMD is the reference method, other techniques have been developed to provide more accessible options for clinical laboratories.

## Colistin Agar Test (CAT)

The Colistin Agar Test is an agar dilution method that can be used to screen for colistin resistance.

### Experimental Protocol: Colistin Agar Test (CAT)

- Media Preparation:
  - Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
  - Cool the molten agar to 45-50°C.

- Add colistin sulfate to achieve the desired final concentrations (e.g., 3 or 4 µg/mL) in the agar.
- Pour the agar into sterile petri dishes and allow to solidify.
- Inoculum Preparation:
  - Prepare a 0.5 McFarland standard suspension of the test organism in saline.
  - Perform a 1:10 dilution of this suspension.
- Inoculation:
  - Spot 10 µL of the diluted inoculum onto the surface of the colistin-containing MHA plates.  
Up to 10 isolates can be tested on a single plate.
- Incubation:
  - Incubate the plates at 35°C ± 2°C for 16-20 hours.
- Result Interpretation:
  - Any growth on the colistin-containing agar indicates resistance at that concentration.

## Colistin Broth Disk Elution (CBDE)

The **Colistin** Broth Disk Elution method is a simplified approach to determine an approximate MIC.

### Experimental Protocol: **Colistin** Broth Disk Elution (CBDE)

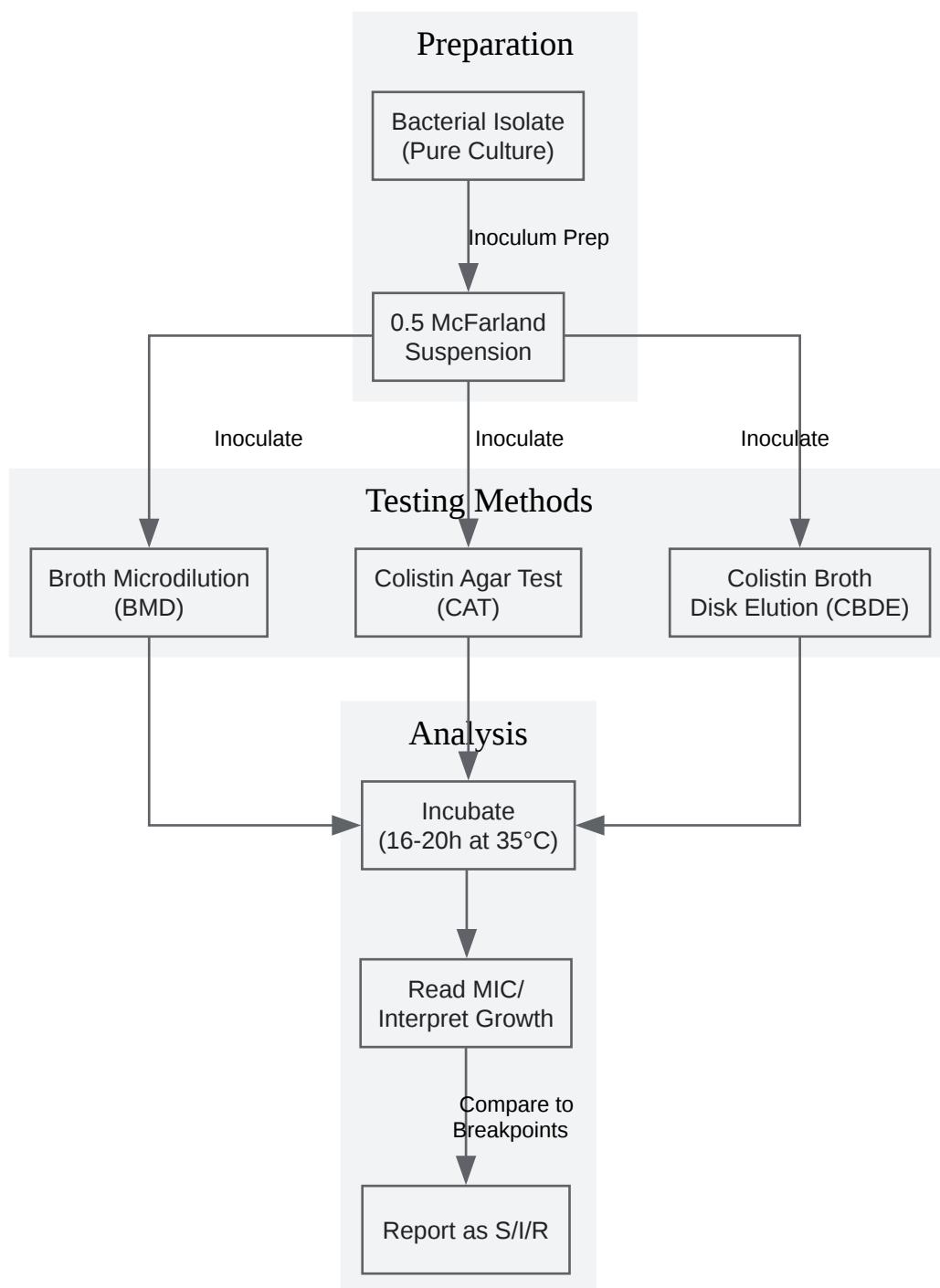
- Preparation of **Colistin** Broth Tubes:
  - Aseptically add colistin disks (10 µg) to tubes containing known volumes of CAMHB to achieve the desired final concentrations (e.g., 1, 2, and 4 µg/mL). For example, adding one 10 µg disk to 10 mL of broth yields a 1 µg/mL solution.
- Inoculum Preparation:

- Prepare a 0.5 McFarland standard suspension of the test organism.
- Dilute this suspension to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL in each tube.
- Inoculation and Incubation:
  - Inoculate the colistin-containing broth tubes and a growth control tube (broth without colistin) with the prepared inoculum.
  - Incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Result Interpretation:
  - The MIC is the lowest concentration of colistin that inhibits visible growth.

## Visualizing Workflows and Resistance Mechanisms

### Experimental Workflow

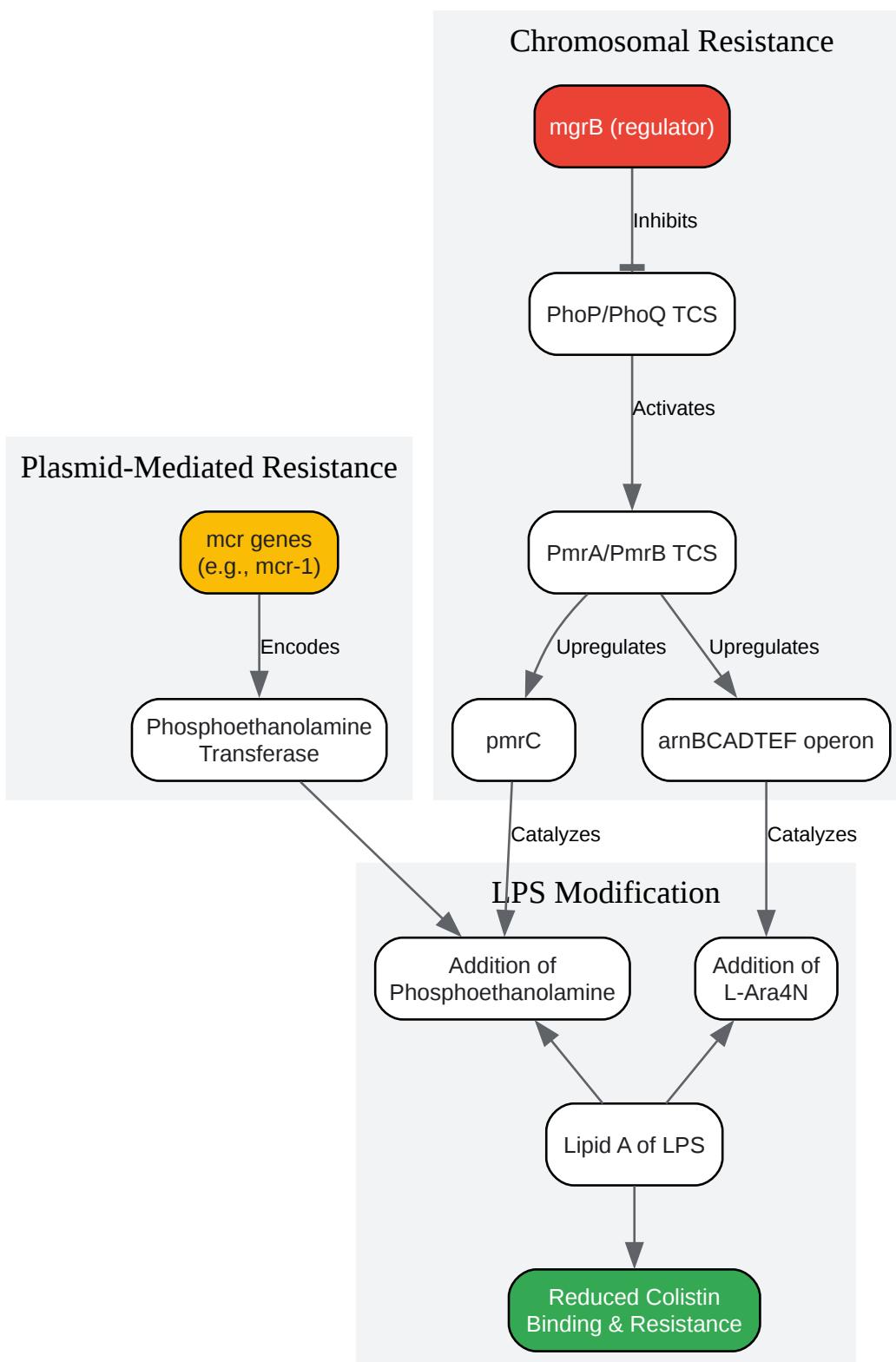
The following diagram illustrates the general workflow for performing colistin susceptibility testing.

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General workflow for colistin susceptibility testing.

## Mechanisms of Colistin Resistance

Colistin resistance in Gram-negative bacteria is primarily mediated by modifications of the lipid A component of lipopolysaccharide (LPS), the primary target of colistin. These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule.

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Signaling pathways in colistin resistance.

This diagram illustrates the two primary pathways leading to lipid A modification.

Chromosomally, mutations in the two-component systems (TCS) phoPQ and pmrAB, or inactivation of the negative regulator mgrB, can lead to the upregulation of operons that add L-ara4N (4-amino-4-deoxy-L-arabinose) or pEtN (phosphoethanolamine) to lipid A. In parallel, the plasmid-mediated mcr genes encode phosphoethanolamine transferases that also add pEtN to lipid A, conferring transferrable resistance.

## Conclusion

The re-emergence of colistin as a last-line antibiotic necessitates a thorough understanding of its susceptibility testing principles. Due to the inherent challenges associated with this cationic antimicrobial, adherence to standardized methodologies, particularly broth microdilution, is crucial for accurate and reliable results. By employing appropriate techniques, rigorous quality control, and a clear understanding of resistance mechanisms, researchers and clinicians can better navigate the complexities of colistin therapy and preserve its efficacy against critically resistant pathogens.

- To cite this document: BenchChem. [Quantitative Data for Interpretation and Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044532#basic-principles-of-colistin-susceptibility-testing\]](https://www.benchchem.com/product/b044532#basic-principles-of-colistin-susceptibility-testing)

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